molecular formula C8H9NO B064414 1-Pyrrol-1-ylbut-3-en-1-one CAS No. 167111-17-3

1-Pyrrol-1-ylbut-3-en-1-one

Cat. No. B064414
M. Wt: 135.16 g/mol
InChI Key: LFHISZRUWJHTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrrol-1-ylbut-3-en-1-one, also known as PB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PB is a versatile molecule that can be used as a building block for the synthesis of various compounds with potential biological activity. In

Mechanism Of Action

1-Pyrrol-1-ylbut-3-en-1-one exerts its biological activity through various mechanisms of action. 1-Pyrrol-1-ylbut-3-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-Pyrrol-1-ylbut-3-en-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-Pyrrol-1-ylbut-3-en-1-one has been shown to exhibit antibacterial activity through the disruption of bacterial cell membranes.

Biochemical And Physiological Effects

1-Pyrrol-1-ylbut-3-en-1-one and its derivatives have been shown to exhibit various biochemical and physiological effects. 1-Pyrrol-1-ylbut-3-en-1-one has been shown to reduce inflammation and pain in animal models of arthritis. 1-Pyrrol-1-ylbut-3-en-1-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-Pyrrol-1-ylbut-3-en-1-one has been shown to exhibit antibacterial activity against various bacterial strains.

Advantages And Limitations For Lab Experiments

1-Pyrrol-1-ylbut-3-en-1-one and its derivatives have several advantages for use in lab experiments. 1-Pyrrol-1-ylbut-3-en-1-one is a versatile molecule that can be easily synthesized and modified to yield compounds with specific biological activities. 1-Pyrrol-1-ylbut-3-en-1-one is also relatively stable and can be stored for extended periods without significant degradation. However, 1-Pyrrol-1-ylbut-3-en-1-one and its derivatives may exhibit low solubility in aqueous solutions, which can limit their use in certain experiments.

Future Directions

There are several future directions for the study of 1-Pyrrol-1-ylbut-3-en-1-one and its derivatives. One potential direction is the development of 1-Pyrrol-1-ylbut-3-en-1-one-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the synthesis and evaluation of 1-Pyrrol-1-ylbut-3-en-1-one derivatives for their potential as anti-inflammatory and anti-cancer agents. Additionally, the study of 1-Pyrrol-1-ylbut-3-en-1-one and its derivatives in combination with other compounds may yield synergistic effects and enhance their biological activity.

Synthesis Methods

1-Pyrrol-1-ylbut-3-en-1-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-pyrrole-2-carboxylic acid with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction yields 1-Pyrrol-1-ylbut-3-en-1-one as a yellow solid with a high yield.

Scientific Research Applications

1-Pyrrol-1-ylbut-3-en-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. 1-Pyrrol-1-ylbut-3-en-1-one and its derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. 1-Pyrrol-1-ylbut-3-en-1-one has also been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

CAS RN

167111-17-3

Product Name

1-Pyrrol-1-ylbut-3-en-1-one

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

1-pyrrol-1-ylbut-3-en-1-one

InChI

InChI=1S/C8H9NO/c1-2-5-8(10)9-6-3-4-7-9/h2-4,6-7H,1,5H2

InChI Key

LFHISZRUWJHTGJ-UHFFFAOYSA-N

SMILES

C=CCC(=O)N1C=CC=C1

Canonical SMILES

C=CCC(=O)N1C=CC=C1

synonyms

1H-Pyrrole,1-(1-oxo-3-butenyl)-(9CI)

Origin of Product

United States

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